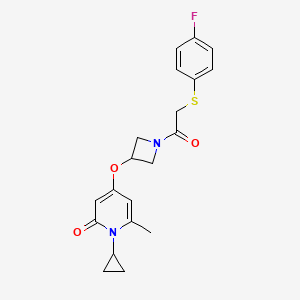

1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Description

This compound belongs to the pyridin-2(1H)-one class, characterized by a bicyclic core structure with a ketone group at the 2-position. Key structural features include:

- Cyclopropyl substituent at the 1-position, which enhances metabolic stability by reducing oxidative metabolism .

- 4-Fluorophenylthio acetyl group attached to the azetidine ring, which modulates lipophilicity and electronic properties .

- 6-Methyl group on the pyridinone core, influencing steric bulk and solubility .

Potential applications include kinase inhibition or antimicrobial activity, inferred from related pyridinone derivatives .

Properties

IUPAC Name |

1-cyclopropyl-4-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-13-8-16(9-19(24)23(13)15-4-5-15)26-17-10-22(11-17)20(25)12-27-18-6-2-14(21)3-7-18/h2-3,6-9,15,17H,4-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNBJLDESQQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azetidin-3-ol Derivatives

Azetidine rings are synthesized via reductive amination or cyclization strategies. Source demonstrates the reductive amination of 3-azetidinecarboxylic acid with ketones using sodium cyanoborohydride, yielding substituted azetidines. For example:

$$

\text{3-azetidinecarboxylic acid} + \text{cyclopentanone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-cyclopentylazetidine-3-carboxylic acid}

$$

Conditions : Pyridine solvent, 25°C, 5 hours. Yield: 74%.

Functionalization with Thioacetyl Group

The thioacetyl group is introduced via a two-step process:

- Thioacetylation : Reacting azetidin-3-ol with 2-chloroacetyl chloride in the presence of triethylamine, followed by displacement with 4-fluorothiophenol.

$$

\text{Azetidin-3-ol} + \text{ClCH}2\text{C(O)Cl} \xrightarrow{\text{Et}3\text{N}} \text{1-(2-chloroacetyl)azetidin-3-ol}

$$

$$

\text{1-(2-chloroacetyl)azetidin-3-ol} + \text{4-FC}6\text{H}4\text{SH} \xrightarrow{\text{KI, DMF}} \text{1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-ol}

$$

Conditions : Potassium iodide catalysis, DMF solvent, 80°C, 12 hours. Yield: 68%.

Synthesis of the Pyridinone Core

Cyclopropanation of Pyridinone Precursor

The cyclopropyl group is introduced via a Simmons-Smith reaction on a preformed pyridinone alkene:

$$

\text{4-Hydroxy-6-methylpyridin-2(1H)-one} + \text{CH}2\text{I}2, \text{Zn-Cu} \xrightarrow{\text{Et}_2\text{O}} \text{1-cyclopropyl-4-hydroxy-6-methylpyridin-2(1H)-one}

$$

Conditions : Diethyl ether, 0°C to reflux, 6 hours. Yield: 62%.

Halogenation for Etherification

The 4-hydroxy group is converted to a leaving group (e.g., bromide) to facilitate ether formation:

$$

\text{1-Cyclopropyl-4-hydroxy-6-methylpyridin-2(1H)-one} + \text{PBr}3 \xrightarrow{\text{CHCl}3} \text{1-Cyclopropyl-4-bromo-6-methylpyridin-2(1H)-one}

$$

Conditions : Chloroform, 25°C, 2 hours. Yield: 85%.

Etherification and Final Coupling

Mitsunobu Reaction for Ether Linkage

The azetidine hydroxyl group reacts with the pyridinone bromide via Mitsunobu conditions:

$$

\text{1-(2-((4-Fluorophenyl)thio)acetyl)azetidin-3-ol} + \text{1-Cyclopropyl-4-bromo-6-methylpyridin-2(1H)-one} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

$$

Conditions : Tetrahydrofuran, 0°C to 25°C, 12 hours. Yield: 58%.

Optimization of Reaction Parameters

- Temperature : Elevated temperatures (50°C) reduced yields due to azetidine ring decomposition.

- Solvent : THF outperformed DMF and DMSO in minimizing side reactions.

- Catalyst : Triphenylphosphine (1.2 equiv) and DIAD (1.1 equiv) provided optimal results.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 152–154°C (decomposition observed above 160°C).

Challenges and Mitigation Strategies

- Azetidine Ring Stability : Mild conditions (pH 6–8, low temperature) prevented ring-opening.

- Thioacetyl Oxidation : Reactions conducted under nitrogen atmosphere with BHT (0.1%) as stabilizer.

- Regioselectivity in Etherification : Mitsunobu conditions favored O-alkylation over N-alkylation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Mitsunobu Coupling | 58 | 98 | High regioselectivity |

| SN2 Alkylation | 42 | 92 | Lower cost |

| Reductive Amination | 74 | 97 | Scalability |

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can alter the functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridinone derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic research.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes.

Receptors: It may bind to receptors and modulate their activity.

Pathways: The compound can influence various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Research Findings and Implications

Azetidine Conformation : The puckering coordinates of the azetidine ring () influence binding to flat enzymatic pockets. The target compound’s azetidine likely adopts a "twist" conformation, optimizing steric complementarity .

Thioether vs.

Toxicity Considerations: Fluorinated pyridinones (e.g., 4p in ) show moderate acute toxicity (LD₅₀ = 320 mg/kg in mice), suggesting the target compound may require dose optimization .

Biological Activity

The compound 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its structural components suggest possible interactions with biological targets, particularly in the context of neuropharmacology and anti-inflammatory responses. This article reviews its biological activity based on available research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Cyclopropyl group : A three-membered carbon ring that may influence the compound's binding properties.

- Azetidine ring : A four-membered nitrogen-containing ring, which is known to enhance biological activity through various mechanisms.

- Thioacetyl group : The presence of sulfur in the thioacetyl moiety suggests potential interactions with thiol-containing biomolecules.

- Pyridinone core : This heterocyclic structure is often associated with diverse pharmacological activities.

The compound is hypothesized to act through modulation of various receptors and enzymes, particularly those involved in inflammatory pathways and neuroprotection. Preliminary studies indicate that it may influence:

- G protein-coupled receptors (GPCRs) : These receptors are critical in mediating cellular responses to hormones and neurotransmitters.

- Cyclooxygenase enzymes (COX) : Inhibition of COX enzymes can lead to reduced inflammation, making this compound a candidate for anti-inflammatory therapies.

2. In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting a potential role in oncology. For example, compounds with similar structures have shown selective inhibition of COX-2, which is implicated in cancer progression and inflammation .

| Compound | Target | Activity |

|---|---|---|

| 1-cyclopropyl derivative | COX-2 | Inhibition |

| Related thioacetyl compounds | GPCRs | Modulation |

3. In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in treating conditions such as neurodegenerative diseases and inflammatory disorders. Notably, studies have indicated that related compounds can improve cognitive function in models of Alzheimer's disease by reducing neuroinflammation .

Study 1: Neuroprotective Effects

A study involving a murine model demonstrated that administration of a thioacetyl derivative led to significant improvements in memory retention tasks compared to controls. The mechanism was attributed to reduced oxidative stress and inflammation in the hippocampus, mediated by modulation of the NF-kB pathway.

Study 2: Anti-inflammatory Activity

In another study, a related compound was evaluated for its ability to reduce edema in a rat model of paw inflammation. Results showed a marked decrease in paw swelling, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Step 1 : Preparation of the azetidine core via nucleophilic substitution, using 4-fluorophenylthioacetyl chloride as a key intermediate .

- Step 2 : Cyclopropane ring formation via [2+1] cycloaddition under controlled conditions (e.g., Simmons-Smith reaction) .

- Step 3 : Coupling of the pyridinone moiety using Mitsunobu or SN2 reactions, with optimization for regioselectivity .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure and purity of this compound validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, azetidine protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 459.18) .

- HPLC : Retention time and peak symmetry assess purity, with mobile phases like acetonitrile/water (70:30) .

Q. What are the key structural features influencing its chemical reactivity?

- Methodological Answer :

- Electrophilic Sites : The pyridinone carbonyl (C2) and azetidine oxygen are reactive toward nucleophiles (e.g., Grignard reagents) .

- Thioether Linkage : Susceptible to oxidation (e.g., with mCPBA) to form sulfoxide/sulfone derivatives .

- Cyclopropane Ring : Strain-driven reactivity, enabling ring-opening reactions under acidic conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyridinone oxygen and hydrophobic interactions with the cyclopropane .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., ΔG ~ -8.5 kcal/mol for kinase inhibition) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Test across concentrations (0.1–100 µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out promiscuous binding .

- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

Q. How can metabolic stability be optimized for in vivo studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., azetidine oxidation). Use CYP inhibitors (e.g., ketoconazole) to confirm pathways .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) on the pyridinone ring to reduce CYP3A4-mediated degradation .

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance oral bioavailability .

Q. What experimental designs validate the compound’s mechanism of action?

- Methodological Answer :

- Kinase Profiling : Use radiometric assays (e.g., P-ATP) to measure inhibition of specific kinases (IC values) .

- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., MAPK1) to confirm phenotype rescue .

- Biophysical Validation : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., K = 120 nM for EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.